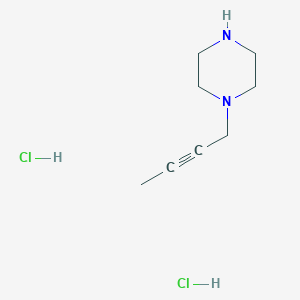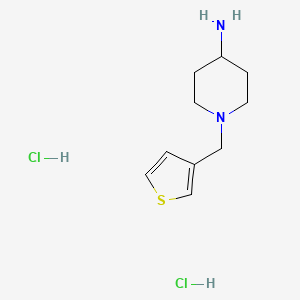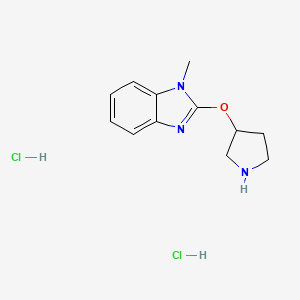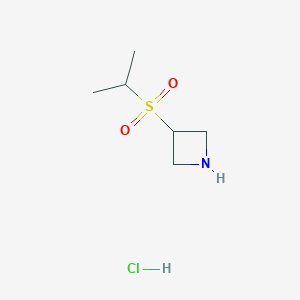
1-(But-2-in-1-yl)piperazin-Dihydrochlorid
Übersicht
Beschreibung
1-(But-2-yn-1-yl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N2 and its molecular weight is 211.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(But-2-yn-1-yl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(But-2-yn-1-yl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“1-(But-2-in-1-yl)piperazin-Dihydrochlorid” ist eine chemische Verbindung, die in verschiedenen synthetischen Prozessen verwendet wird . Es wird oft als Baustein bei der Synthese komplexerer Moleküle verwendet .
Arzneimittelentwicklung
Der Piperazin-Rest, der Teil von “this compound” ist, findet sich häufig in Arzneimitteln oder bioaktiven Molekülen . Diese weit verbreitete Präsenz ist auf verschiedene mögliche Rollen zurückzuführen, die von der Position im Molekül und der therapeutischen Klasse abhängen .
Kinase-Inhibitoren
Piperazin-haltige Medikamente wie “this compound” werden häufig als Kinase-Inhibitoren eingesetzt . Diese Inhibitoren sind wichtig bei der Behandlung von Krebs und anderen Krankheiten.
Rezeptor-Modulatoren
Eine weitere Anwendung von Piperazin-haltigen Verbindungen ist die als Rezeptor-Modulatoren . Sie können verwendet werden, um die Aktivität verschiedener Rezeptoren im Körper zu modulieren, was therapeutische Wirkungen haben kann.
Analytische Chemie
“1-(2-Pyridyl)piperazin”, eine ähnliche Verbindung wie “this compound”, wurde als Reagenz zur Bestimmung sowohl aliphatischer als auch aromatischer Isocyanate in der Luft durch Umkehrphasen-HPLC verwendet . Es ist möglich, dass “this compound” ähnliche Anwendungen haben könnte.
Fluorimetrische Bestimmung
“1-(2-Pyridyl)piperazin” wurde auch als Reagenz zur fluorimetrischen Bestimmung von luftgetragenen Diisocyanaten verwendet . Auch hier könnte “this compound” ähnliche Verwendungen haben.
Wirkmechanismus
Target of Action
It is known that piperazine derivatives often interact with gaba receptors .
Mode of Action
Piperazine, a core structure in 1-(But-2-yn-1-yl)piperazine dihydrochloride, is a known GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . .
Biochemical Pathways
As a gaba receptor agonist, it may influence the gabaergic system, which plays a crucial role in the central nervous system’s inhibitory functions .
Result of Action
As a gaba receptor agonist, it may cause hyperpolarization of nerve endings, leading to various physiological effects .
Eigenschaften
IUPAC Name |
1-but-2-ynylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,4-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCXLXLKBYCXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1473436.png)
![4-methyl-3-[(pyrrolidin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole hydrochloride](/img/structure/B1473437.png)
![[5-(Thiophen-3-yl)furan-2-yl]methanamine](/img/structure/B1473439.png)

![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1473444.png)
![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473446.png)





